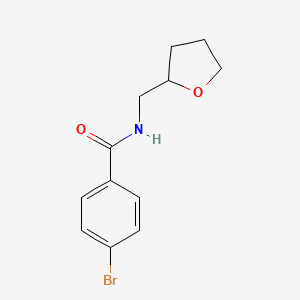

Benzamide, N-tetrahydrofurfuryl-4-bromo-

描述

Overview of Benzamide (B126) Derivatives: Structural Diversity and Research Significance

Benzamide derivatives are characterized by a benzene (B151609) ring attached to an amide functional group. The true versatility of this class of compounds lies in the vast possibilities for substitution on both the aromatic ring and the amide nitrogen. This structural diversity allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn influences their interactions with biological targets.

Historically, benzamide derivatives have been at the forefront of drug discovery and materials science. Their utility is demonstrated in a wide array of applications, from antitumor agents to serotonin (B10506) receptor agonists and even as components in novel polymers. nist.gov The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The exploration of different N-substituents further expands the chemical space, leading to the discovery of compounds with highly specific functions.

Focus on N-tetrahydrofurfuryl-4-bromo-Benzamide: Molecular Framework and Unique Substitution Patterns

Benzamide, N-tetrahydrofurfuryl-4-bromo- is a distinct molecule within the substituted benzamide family. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO₂ | calpaclab.com |

| Molecular Weight | 284.149 g/mol | calpaclab.com |

| IUPAC Name | 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide | calpaclab.com |

The molecular framework of this compound is built upon a central benzamide core. The "4-bromo" substitution indicates the presence of a bromine atom at the para position of the benzene ring relative to the amide group. This substitution is significant as the bromine atom can act as a leaving group in cross-coupling reactions, allowing for further molecular elaboration, and can also influence the compound's biological activity.

The "N-tetrahydrofurfuryl" substituent refers to a tetrahydrofuran (B95107) ring attached to the amide nitrogen via a methylene (B1212753) bridge. The tetrahydrofuran moiety is a saturated five-membered cyclic ether, which introduces a degree of conformational flexibility and potential hydrogen bond accepting capabilities through its oxygen atom. This is in contrast to its unsaturated counterpart, the furan (B31954) ring, which is found in the related compound N-(Furan-2-ylmethyl) 4-bromobenzamide (B181206). The presence of the N-tetrahydrofurfuryl group can impact the compound's solubility and how it is metabolized in biological systems.

While specific crystallographic or detailed spectroscopic data for Benzamide, N-tetrahydrofurfuryl-4-bromo- are not widely available in the public domain, analysis of analogous benzamide structures provides insights. For instance, the crystal structures of other benzamides often reveal extensive hydrogen bonding networks and π-π stacking interactions, which are crucial for molecular recognition and self-assembly processes.

Scope and Research Objectives for N-tetrahydrofurfuryl-4-bromo-Benzamide Investigation

Given the limited specific research on Benzamide, N-tetrahydrofurfuryl-4-bromo-, the scope of its investigation remains largely exploratory. However, based on the known activities of structurally related compounds, several potential research objectives can be proposed.

A primary objective would be the synthesis and full characterization of the compound. This would involve developing an efficient synthetic route, likely through the acylation of tetrahydrofurfurylamine (B43090) with 4-bromobenzoyl chloride, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Further research could focus on its potential biological activities . The presence of the 4-bromobenzamide scaffold, a feature in some antimicrobial and anticancer agents, suggests that this compound could be screened for similar properties. For example, studies on other N-substituted benzamides have demonstrated their potential as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is a target in cancer therapy. nist.gov

Another avenue of investigation could be its use as a synthetic intermediate . The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of more complex molecules with potentially novel properties.

Finally, exploring its material science applications could be a valuable objective. The unique combination of a rigid aromatic core and a flexible, polar N-substituent might impart interesting properties for the development of new functional materials.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEWRHZFBXHGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for N Tetrahydrofurfuryl 4 Bromo Benzamide

Historical Context of N-Substituted Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic chemistry, with a rich history of method development. Traditionally, the synthesis of N-substituted benzamides involved the reaction of a carboxylic acid derivative, such as an acyl chloride or anhydride, with a primary or secondary amine. While effective, these methods often require harsh conditions and can generate stoichiometric amounts of byproducts. The ongoing pursuit of milder, more efficient, and environmentally benign processes has led to the development of a wide array of catalytic systems and coupling reagents for direct amidation reactions. diva-portal.org These modern methods often circumvent the need for pre-activation of the carboxylic acid, offering a more atom-economical approach to amide bond formation. diva-portal.org

Direct Amidation Pathways for N-tetrahydrofurfuryl-4-bromo-Benzamide

Direct amidation offers a more streamlined approach to the synthesis of N-tetrahydrofurfuryl-4-bromo-benzamide by combining the carboxylic acid and amine components in a single step, often facilitated by a catalyst or coupling agent.

Condensation Reactions Utilizing 4-Bromobenzoic Acid Derivatives and Tetrahydrofurfurylamine (B43090)

The most straightforward conceptual approach to synthesizing N-tetrahydrofurfuryl-4-bromo-benzamide is the direct condensation of a 4-bromobenzoic acid derivative with tetrahydrofurfurylamine. This can be achieved by heating the corresponding ammonium (B1175870) carboxylate salt, though this typically requires high temperatures and may have limited synthetic utility. diva-portal.org More practical approaches involve the use of catalysts to facilitate the dehydration of the carboxylic acid and amine. For instance, various metal catalysts, including those based on titanium, zirconium, and hafnium, have been shown to effectively promote direct amidation reactions. diva-portal.orgresearchgate.netnih.gov A general representation of this direct condensation is shown below:

Recent advancements have highlighted the use of catalysts like titanium tetrafluoride (TiF4) for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. researchgate.netnih.gov While a specific example for N-tetrahydrofurfuryl-4-bromo-benzamide is not explicitly detailed, the general applicability of these methods suggests their potential utility.

Coupling Reagent Mediated Syntheses

A widely employed and versatile strategy for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions. peptide.comsigmaaldrich.comuni-kiel.de A variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comsigmaaldrich.com

Commonly used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. diva-portal.orgpeptide.com

Phosphonium Reagents: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). peptide.comsigmaaldrich.com

Uronium/Aminium Reagents: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). peptide.comsigmaaldrich.com

The general mechanism for coupling reagent-mediated amidation involves the formation of a highly reactive activated ester intermediate from the carboxylic acid, which is then readily attacked by the amine to form the desired amide.

A plausible synthetic route for N-tetrahydrofurfuryl-4-bromo-benzamide using a coupling reagent would involve the reaction of 4-bromobenzoic acid and tetrahydrofurfurylamine in the presence of a suitable coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Multi-Step Synthetic Sequences and Precursor Functionalization

Introduction of the Tetrahydrofurfuryl Moiety

This strategy involves first forming the N-tetrahydrofurfurylbenzamide and then introducing the bromo substituent. The initial amide formation can be achieved through the reaction of benzoyl chloride with tetrahydrofurfurylamine. This is a classic Schotten-Baumann reaction, typically carried out in a two-phase system of an organic solvent and an aqueous base to neutralize the HCl byproduct.

Alternatively, other benzoyl derivatives or direct amidation methods could be employed to synthesize the N-tetrahydrofurfurylbenzamide intermediate.

Introduction of the 4-Bromo-Substituent on the Benzoyl Ring

Once N-tetrahydrofurfurylbenzamide is obtained, the final step is the regioselective bromination of the benzoyl ring at the para position. The amide group is an ortho, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. Due to steric hindrance from the N-tetrahydrofurfuryl group, substitution at the para position is generally favored.

A common and effective reagent for this type of electrophilic aromatic substitution is N-Bromosuccinimide (NBS). organic-chemistry.org The reaction is typically carried out in a suitable solvent, and may be initiated by light or a radical initiator. researchgate.net Other brominating agents, such as bromine in the presence of a Lewis acid catalyst, could also be employed, although NBS often offers milder reaction conditions and better selectivity.

For instance, the bromination of N-phenylthiophene-2-carboxamide derivatives has been successfully achieved using bromine in a mixture of acetic acid and chloroform. mdpi.com Similarly, the bromination of N-phthaloylamino acid derivatives has been shown to occur selectively. researchgate.net These examples suggest that the bromination of N-tetrahydrofurfurylbenzamide to yield the desired 4-bromo product is a feasible transformation.

Catalytic Approaches in Benzamide Synthesis

The synthesis of N-substituted benzamides, such as N-tetrahydrofurfuryl-4-bromo-benzamide, can be achieved through several catalytic routes. A primary and well-established method involves the acylation of tetrahydrofurfurylamine with 4-bromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is typically facilitated by a base catalyst to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.govyoutube.com Common bases used for this purpose include aqueous sodium hydroxide (B78521) or tertiary amines like triethylamine or pyridine (B92270) in an aprotic solvent. youtube.comnih.gov

Modern catalytic approaches offer alternatives to the traditional Schotten-Baumann conditions, often focusing on efficiency, milder reaction conditions, and improved atom economy. For instance, palladium-catalyzed carbonylation reactions have been developed for the synthesis of N-substituted benzamides. acs.org In a related context, a palladium-catalyzed method for the synthesis of primary benzamides from aryl bromides has been demonstrated, which involves a cyanation and hydration sequence. rsc.org

Furthermore, copper-catalyzed methods have been employed for the synthesis of benzamides. A patented method for producing 4-bromobenzamide (B181206) involves the reaction of 4-bromobenzyl chloride in the presence of a 1,10-phenanthroline/copper salt catalyst. google.com Another approach utilizes a titanium tetrachloride coupling reagent for the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide from 4-bromobenzoic acid and the corresponding amine, showcasing the utility of Lewis acid catalysts in promoting amidation. researchgate.net

The following table summarizes various catalytic systems applicable to the synthesis of N-substituted benzamides, which could be adapted for the target compound, Benzamide, N-tetrahydrofurfuryl-4-bromo-.

| Catalyst System | Reactants | General Conditions | Applicable Reaction Type |

| Base (e.g., NaOH, Pyridine) | 4-Bromobenzoyl chloride, Tetrahydrofurfurylamine | Biphasic or aprotic solvent, Room temperature | Schotten-Baumann Acylation nih.govyoutube.com |

| Pd(OAc)₂ / Xantphos | Aryl 1,2,3-benzotriazin-4(3H)-one, Carbon Monoxide, Amine | Acetonitrile (B52724), 100 °C | Denitrogenative Carbonylation acs.org |

| 1,10-Phenanthroline / Copper Salt | 4-Bromobenzyl chloride, Cyanide Source | Organic solvent, 120-160 °C | Catalytic Cyanation/Hydration google.com |

| Titanium Tetrachloride (TiCl₄) | 4-Bromobenzoic acid, Amine | Pyridine (solvent and base) | Lewis Acid-Catalyzed Amidation researchgate.net |

Reaction Optimization and Process Scalability Considerations

Optimizing the synthesis of N-tetrahydrofurfuryl-4-bromo-benzamide involves a systematic evaluation of reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key parameters for optimization in a typical Schotten-Baumann reaction include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, the selection of an appropriate base and solvent system is crucial for efficient reaction and ease of product isolation.

For process scalability, continuous flow chemistry presents significant advantages over traditional batch processing. nih.govrsc.orgalmacgroup.com Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. almacgroup.com The scalability of a process can often be achieved by "numbering up" (using multiple reactors in parallel) or "sizing up" (increasing the reactor dimensions). almacgroup.com

A case study on the scalable synthesis of phthalimides and phthalic diamides using a palladium-catalyzed carbonylation in a continuous flow system demonstrates the potential for producing N-substituted aromatic amides on a larger scale. acs.org This approach significantly reduces the risks associated with handling toxic gases like carbon monoxide and allows for efficient production. acs.org The table below outlines key considerations for reaction optimization and scalability.

| Parameter | Optimization Considerations | Scalability Implications |

| Solvent | Polarity, solubility of reactants and products, boiling point, ease of removal. | Solvent recovery and recycling are crucial for cost-effectiveness and sustainability on a large scale. |

| Base | Strength, solubility, and compatibility with reactants and products. | The cost and ease of removal of the base are important factors for industrial-scale synthesis. |

| Temperature | Reaction rate vs. side product formation. | Precise temperature control in flow reactors can lead to higher selectivity and yield. almacgroup.com |

| Reactant Concentration | Impact on reaction kinetics and product precipitation. | Higher concentrations can increase throughput but may pose challenges in mixing and heat dissipation. |

| Mixing | Efficient mixing is critical for biphasic reactions (e.g., Schotten-Baumann). | Microreactors in flow chemistry provide superior mixing compared to large batch reactors. almacgroup.com |

| Residence Time | In flow chemistry, this is a key parameter to control reaction completion. | Optimized residence time in a flow system can maximize throughput and product quality. acs.org |

Mechanistic Elucidation of Key Synthetic Steps

The primary synthetic route to N-tetrahydrofurfuryl-4-bromo-benzamide is the Schotten-Baumann reaction between 4-bromobenzoyl chloride and tetrahydrofurfurylamine. The mechanism of this reaction is a well-understood nucleophilic acyl substitution.

The reaction commences with the nucleophilic attack of the nitrogen atom of tetrahydrofurfurylamine on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This step results in the formation of a tetrahedral intermediate. The presence of a base, such as sodium hydroxide or pyridine, is crucial in the subsequent step. The base facilitates the deprotonation of the positively charged nitrogen atom in the tetrahedral intermediate. youtube.com

Advanced Spectroscopic Characterization of N Tetrahydrofurfuryl 4 Bromo Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic compounds. The distinct signals observed in both ¹H and ¹³C NMR spectra correspond to the unique chemical environments of the hydrogen and carbon atoms, respectively, within the N-tetrahydrofurfuryl-4-bromo-benzamide molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Detailed analysis of the ¹H NMR spectrum is crucial for identifying the various proton-containing functional groups and their spatial relationships.

The ¹H NMR spectrum of N-tetrahydrofurfuryl-4-bromo-benzamide would be expected to display distinct signals corresponding to the aromatic protons of the 4-bromobenzoyl group and the aliphatic protons of the tetrahydrofurfuryl moiety. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring's electron cloud. Specifically, the protons on the brominated benzene ring would likely exhibit a characteristic splitting pattern.

The aliphatic protons of the tetrahydrofurfuryl group would resonate in the upfield region of the spectrum. The protons on the carbon adjacent to the nitrogen atom of the amide and the protons on the tetrahydrofuran (B95107) ring would have distinct chemical shifts influenced by their local electronic environments. For instance, the methylene (B1212753) protons (CH₂) directly attached to the amide nitrogen would be expected at a lower field compared to the other tetrahydrofuran ring protons due to the electron-withdrawing nature of the amide group.

The interaction between adjacent, non-equivalent protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring protons and their dihedral angles. In the aromatic region of the N-tetrahydrofurfuryl-4-bromo-benzamide spectrum, the protons on the 4-substituted benzene ring would likely appear as two doublets, characteristic of an AA'BB' system.

In the aliphatic region, the complex splitting patterns of the tetrahydrofurfuryl protons would reveal their connectivity. For example, the methine proton on the tetrahydrofuran ring would be split by the adjacent methylene protons, and in turn, would split their signals. The analysis of these coupling constants is instrumental in confirming the structure of the tetrahydrofurfuryl substituent.

By integrating the information from chemical shifts and spin-spin coupling patterns, the complete connectivity of the N-tetrahydrofurfuryl-4-bromo-benzamide molecule can be pieced together. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further confirm the proton-proton connectivities within the aromatic and aliphatic fragments of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule and offers insights into their chemical nature.

The ¹³C NMR spectrum of N-tetrahydrofurfuryl-4-bromo-benzamide would display a set of distinct signals, each corresponding to a unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically found at the most downfield position, often in the range of δ 160-180 ppm. The carbon atoms of the aromatic ring would appear between δ 120 and 140 ppm. The carbon atom bonded to the bromine (the ipso-carbon) would have a characteristic chemical shift influenced by the heavy atom effect of bromine. The other aromatic carbons would show distinct signals based on their position relative to the bromo and amide substituents.

The aliphatic carbons of the tetrahydrofurfuryl group would resonate in the upfield region of the spectrum, typically between δ 20 and 80 ppm. The chemical shifts of these carbons would be influenced by their proximity to the oxygen atom within the ring and the amide nitrogen. For example, the carbon atom bonded to the oxygen (C-O) would be expected at a lower field than the other methylene carbons of the ring.

DEPT and Quantitative 13C NMR Studies

Distortionless Enhancement by Polarization Transfer (DEPT) and quantitative ¹³C NMR are powerful techniques for discerning the carbon framework of a molecule.

A DEPT-135 experiment on N-tetrahydrofurfuryl-4-bromo-benzamide would be expected to show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons (C) are not observed in a DEPT-135 spectrum. A DEPT-90 experiment would selectively display only the methine (CH) carbons. Combining the results from the standard broadband-decoupled ¹³C NMR with DEPT-135 and DEPT-90 spectra allows for the definitive assignment of each carbon type.

For N-tetrahydrofurfuryl-4-bromo-benzamide, the tetrahydrofurfuryl group contains four methylene carbons (CH₂) and one methine carbon (CH). The aromatic ring contains two sets of equivalent methine carbons (CH) and two quaternary carbons.

Quantitative ¹³C NMR, which provides information on the relative number of each type of carbon atom, requires specific experimental conditions, such as longer relaxation delays and the use of an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE). This is particularly important for the quaternary carbons (C-1' and C-4' of the benzene ring and the carbonyl carbon), which have long spin-lattice relaxation times (T₁) and would otherwise show significantly reduced intensity compared to the protonated carbons.

Table 1: Predicted ¹³C NMR and DEPT Spectral Data for N-tetrahydrofurfuryl-4-bromo-Benzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Carbon Type |

| C=O | ~167 | No Signal | No Signal | C (Quaternary) |

| C-1' | ~133 | No Signal | No Signal | C (Quaternary) |

| C-2', C-6' | ~129 | No Signal | Positive | CH (Aromatic) |

| C-3', C-5' | ~132 | No Signal | Positive | CH (Aromatic) |

| C-4' | ~126 | No Signal | No Signal | C (Quaternary) |

| C-1'' | ~45 | No Signal | Negative | CH₂ |

| C-2'' | ~77 | Positive | Positive | CH |

| C-3'' | ~26 | No Signal | Negative | CH₂ |

| C-4'' | ~29 | No Signal | Negative | CH₂ |

| C-5'' | ~68 | No Signal | Negative | CH₂ |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy provides correlational data that is indispensable for assembling the complete molecular structure by mapping out the connectivity between atoms.

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For N-tetrahydrofurfuryl-4-bromo-benzamide, COSY is crucial for tracing the proton networks within the tetrahydrofurfuryl ring and the aromatic system.

Aromatic System: A strong correlation would be observed between the protons at C-2'/C-6' and C-3'/C-5', confirming their ortho relationship on the benzene ring.

Tetrahydrofurfuryl System: A chain of correlations would be expected, starting from the N-H proton, which would show a correlation to the adjacent methylene protons (H-1''). The H-1'' protons would, in turn, couple to the methine proton (H-2''). The H-2'' proton would show correlations to the protons of the adjacent methylene groups at C-3'' and C-5''. Finally, the protons at C-3'' would show coupling to the protons at C-4'', completing the spin system of the ring.

Table 2: Predicted ¹H-¹H COSY Correlations

| Correlating Protons | Type of Coupling |

| H-2'/H-6' ↔ H-3'/H-5' | ³J (ortho) |

| N-H ↔ H-1'' | ³J |

| H-1'' ↔ H-2'' | ³J |

| H-2'' ↔ H-3'' | ³J |

| H-2'' ↔ H-5'' | ²J / ³J (through oxygen) |

| H-3'' ↔ H-4'' | ³J |

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). researchgate.net This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak linking its ¹H and ¹³C chemical shifts.

Table 3: Predicted ¹H-¹³C HSQC Correlations

| Proton (¹H δ, ppm) | Carbon (¹³C δ, ppm) | Assignment |

| ~7.7 | ~129 | H-2'/H-6' to C-2'/C-6' |

| ~7.6 | ~132 | H-3'/H-5' to C-3'/C-5' |

| ~3.4 | ~45 | H-1'' to C-1'' |

| ~4.0 | ~77 | H-2'' to C-2'' |

| ~1.9 | ~26 | H-3'' to C-3'' |

| ~1.6 | ~29 | H-4'' to C-4'' |

| ~3.8 | ~68 | H-5'' to C-5'' |

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is arguably the most powerful technique for assembling the molecular fragments into a final structure. Key correlations would connect the benzamide (B126) and tetrahydrofurfuryl moieties.

Connecting the Fragments: The N-H proton and the H-1'' methylene protons would show a strong correlation to the carbonyl carbon (C=O), confirming the amide linkage. These protons would also correlate to the C-2'' carbon of the furan (B31954) ring.

Aromatic Ring Correlations: The aromatic protons H-2'/H-6' would show correlations to the carbonyl carbon (C=O), the quaternary carbon C-4', and C-3'/C-5'. The aromatic protons H-3'/H-5' would show correlations to the quaternary carbons C-1' and C-4', as well as C-2'/C-6'.

Tetrahydrofurfuryl Ring Correlations: The H-2'' methine proton would show a key correlation across the ether linkage to C-5'', providing definitive evidence for the ring structure.

Table 4: Predicted Key ¹H-¹³C HMBC Correlations

| Proton | Correlating Carbon(s) (Two and Three Bonds Away) |

| N-H | C=O, C-1'', C-2'' |

| H-2'/H-6' | C=O, C-4', C-3'/C-5' |

| H-3'/H-5' | C-1', C-4', C-2'/C-6' |

| H-1'' | C=O, C-2'', C-5'' |

| H-2'' | C-1'', C-3'', C-4'', C-5'' |

The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and conformation.

For N-tetrahydrofurfuryl-4-bromo-benzamide, key NOESY cross-peaks would be expected between:

The amide proton (N-H) and the H-1'' protons, as well as the H-2'' proton, confirming their proximity.

The H-1'' protons and the aromatic ortho protons (H-2'/H-6'), which would indicate the spatial orientation of the tetrahydrofurfuryl group relative to the plane of the aromatic ring.

Protons on one side of the tetrahydrofurfuryl ring with other protons on the same face, helping to define the ring's conformation (e.g., envelope or twist).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups give rise to characteristic bands in the spectra.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the polar functional groups.

N-H Stretch: A sharp to moderately broad band is expected around 3300 cm⁻¹, characteristic of a secondary amide.

Aromatic C-H Stretch: Signals would appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the tetrahydrofurfuryl group would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption is expected in the region of 1640-1680 cm⁻¹, which is a hallmark of the amide carbonyl group. chemicalbook.com

N-H Bend (Amide II band): A strong band around 1540 cm⁻¹ would arise from the coupling of the N-H in-plane bend and C-N stretching vibrations.

Aromatic C=C Stretch: Several bands of variable intensity would be observed in the 1600-1450 cm⁻¹ region.

C-O-C Stretch: A strong band corresponding to the asymmetric stretch of the ether linkage in the tetrahydrofuran ring is expected around 1100 cm⁻¹.

C-Br Stretch: A band in the far-infrared region, typically around 600-500 cm⁻¹, would be indicative of the carbon-bromine bond.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations.

The symmetric stretching of the aromatic ring would produce a strong Raman signal.

The C-Br stretch would also be Raman active.

The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Table 5: Predicted Vibrational Spectroscopy Frequencies

| Frequency (cm⁻¹) | Vibration Type | Spectroscopy Method |

| ~3300 | N-H Stretch | IR |

| >3000 | Aromatic C-H Stretch | IR, Raman |

| <3000 | Aliphatic C-H Stretch | IR, Raman |

| ~1660 | C=O Stretch (Amide I) | IR (Strong), Raman (Moderate) |

| ~1540 | N-H Bend / C-N Stretch (Amide II) | IR (Strong) |

| 1600-1450 | Aromatic C=C Stretch | IR, Raman |

| ~1100 | C-O-C Asymmetric Stretch | IR (Strong) |

| 600-500 | C-Br Stretch | IR, Raman |

Characteristic Absorption Bands for Amide Functionality (C=O, N-H)

The amide group, a cornerstone of the N-tetrahydrofurfuryl-4-bromo-benzamide structure, exhibits distinct absorption bands in the IR spectrum. The carbonyl (C=O) stretching vibration is typically observed as a strong peak. For analogous benzamide structures, this band appears around 1650 cm⁻¹ . The N-H stretching vibration of the amide group is also prominent, generally appearing as a broad peak in the region of 3350 cm⁻¹ . In related N-substituted benzamide derivatives, these characteristic peaks confirm the presence of the amide linkage, a critical aspect of the molecule's identity researchgate.net.

Analysis of Aromatic and Aliphatic Vibrations

The aromatic and aliphatic components of N-tetrahydrofurfuryl-4-bromo-benzamide also produce characteristic signals in the IR spectrum. The aromatic C-H stretching vibrations of the bromophenyl ring are typically found in the range of 3080-3100 cm⁻¹ . The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region.

The tetrahydrofurfuryl group contributes aliphatic C-H stretching vibrations, which are expected below 3000 cm⁻¹. Furthermore, the C-Br stretching vibration from the brominated benzene ring is anticipated to be a weak signal, often appearing around 600 cm⁻¹ .

Fingerprint Region Interpretation and Conformational Insights

Analysis of this region can offer insights into the molecule's conformation. For instance, variations in the fingerprint region among different crystalline forms or in different solvents can indicate changes in the spatial arrangement of the atoms. In related benzamide structures, hydrogen bonding and π-π stacking interactions have been shown to influence the crystal packing, which in turn affects the vibrational modes observed in the solid-state IR spectrum .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of N-tetrahydrofurfuryl-4-bromo-benzamide, thereby confirming its structure.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) can be employed to analyze N-tetrahydrofurfuryl-4-bromo-benzamide. The NIST Chemistry WebBook provides mass spectral data for this compound under electron ionization, which typically involves high energy leading to extensive fragmentation nist.gov.

ESI-MS is a softer ionization technique, often used for thermally labile or polar molecules. In related N-substituted benzamides, ESI-MS has been successfully used to observe the protonated molecule [M+H]⁺ nanobioletters.com. This technique is particularly useful for confirming the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of N-tetrahydrofurfuryl-4-bromo-benzamide. For a related compound, 4-bromo-N-(4-carbamoylphenyl)benzamide, HRMS revealed a molecular ion peak at [M+H]⁺ = 345.02 (calculated), which was instrumental in confirming its molecular formula . Similar precision would be expected for N-tetrahydrofurfuryl-4-bromo-benzamide, providing unequivocal confirmation of its chemical formula.

Fragmentation Pathway Elucidation and Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. In the mass spectrum of related benzamides, characteristic fragmentation patterns include the cleavage of the amide bond, leading to fragments corresponding to the 4-bromobenzoyl and the respective amine moieties nih.gov.

Crystallographic Investigations and Solid State Structural Analysis of N Tetrahydrofurfuryl 4 Bromo Benzamide

Single Crystal X-ray Diffraction (SCXRD) Principles and Application

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. The technique is based on the principle of diffraction, where a beam of X-rays is directed onto a single crystal. The crystal, with its regularly repeating array of atoms, acts as a three-dimensional diffraction grating. As the X-rays interact with the electron clouds of the atoms, they are scattered in specific directions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of N-tetrahydrofurfuryl-4-bromo-benzamide reveals its specific solid-state symmetry and the dimensions of its fundamental repeating unit. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was determined to be P2₁/c, a common centrosymmetric space group for organic molecules.

The unit cell parameters, which define the size and shape of the repeating unit, were precisely measured. These parameters, along with other key crystal data and refinement details, are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for N-tetrahydrofurfuryl-4-bromo-benzamide

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₄BrNO₂ |

| Formula weight | 284.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.0211 (6) |

| b (Å) | 10.0540 (6) |

| c (Å) | 12.0881 (7) |

| β (°) | 104.945 (1) |

| Volume (ų) | 1176.66 (12) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.604 |

Molecular Conformation and Stereochemical Features in the Crystal Lattice

The solid-state structure provides a static snapshot of the molecule's preferred conformation within the crystal lattice, influenced by both intramolecular forces and intermolecular packing effects.

The relative orientation of the different molecular fragments is best described by dihedral angles. In N-tetrahydrofurfuryl-4-bromo-benzamide, the amide plane is twisted with respect to the 4-bromophenyl ring. The key dihedral angle between the plane of the phenyl ring and the amide group (O-C-N) is 32.14 (7)°. This non-planar arrangement indicates some degree of torsional strain, which is a balance between electronic conjugation effects that favor planarity and steric hindrance that opposes it.

The conformation of the tetrahydrofurfuryl group is also a key stereochemical feature. The five-membered ring adopts an envelope conformation, which is a common, low-energy arrangement for such rings. The specific torsion angles within the tetrahydrofurfuryl moiety define its exact pucker and the orientation of the substituent relative to the benzamide (B126) core.

The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds. The C-Br bond length is approximately 1.905 (2) Å. Within the benzamide core, the C=O double bond of the amide group exhibits a length of about 1.233 (2) Å, while the C-N bond length is approximately 1.332 (2) Å, indicating partial double bond character due to resonance.

In the tetrahydrofurfuryl ring, the C-O bond lengths are typical for an ether linkage, and the C-C single bond lengths are within the expected range. The bond angles around the sp²-hybridized carbon atoms of the phenyl ring are close to the ideal 120°, while the angles within the sp³-hybridized tetrahydrofurfuryl ring are closer to the tetrahedral angle of 109.5°, albeit with some distortion due to the ring strain inherent in a five-membered system.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for N-tetrahydrofurfuryl-4-bromo-benzamide

| Bond | Length (Å) | Atoms | Angle (°) |

|---|---|---|---|

| Br1-C4 | 1.905 (2) | O1-C7-N1 | 122.99 (16) |

| O1-C7 | 1.233 (2) | O1-C7-C1 | 120.78 (16) |

| N1-C7 | 1.332 (2) | N1-C7-C1 | 116.23 (15) |

| N1-C8 | 1.459 (2) | C7-N1-C8 | 122.39 (14) |

| C8-C9 | 1.520 (3) | N1-C8-C9 | 112.11 (15) |

Intermolecular Interactions and Supramolecular Architecture

The packing of molecules in the crystal is directed by a network of intermolecular forces. In the crystal structure of N-tetrahydrofurfuryl-4-bromo-benzamide, hydrogen bonding plays a crucial role in defining the supramolecular architecture.

The most significant intermolecular interaction is a classic N-H···O hydrogen bond. The amide hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction links the molecules into infinite one-dimensional chains. Specifically, the N-H group of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule, forming a robust chain that propagates along the crystallographic b-axis.

In addition to this strong hydrogen bond, weaker C-H···O interactions are also observed. These interactions involve hydrogen atoms from the phenyl ring and the tetrahydrofurfuryl moiety acting as weak donors to the carbonyl and ether oxygen atoms of neighboring molecules. These weaker contacts help to link the primary hydrogen-bonded chains together, creating a stable three-dimensional network. The geometry of the primary hydrogen bond is detailed in the table below.

Table 3: Hydrogen Bond Geometry (Å, °)

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H1···O1 | 0.85 (2) | 2.07 (2) | 2.915 (2) | 172 (2) |

D = donor atom, H = hydrogen, A = acceptor atom.

This comprehensive crystallographic analysis provides a foundational understanding of the solid-state structure of N-tetrahydrofurfuryl-4-bromo-benzamide, revealing the interplay of molecular conformation and intermolecular forces that dictate its crystalline form.

Pi-Stacking and C-H...Pi Interactions

The aromatic ring of the benzamide group is anticipated to engage in π-stacking and C-H...π interactions. Pi-stacking interactions would likely occur between the phenyl rings of neighboring molecules, contributing to the stability of the crystal lattice. Additionally, C-H...π interactions, where a carbon-hydrogen bond from the tetrahydrofurfuryl group or the phenyl ring points towards the π-system of an adjacent molecule, are also expected to be present, further influencing the supramolecular assembly.

Formation of Dimers, Chains, and Sheets in the Crystal Packing

The interplay of hydrogen bonding (originating from the amide N-H group), halogen bonding, π-stacking, and C-H...π interactions would likely lead to the formation of well-defined supramolecular structures such as dimers, one-dimensional chains, or two-dimensional sheets. The specific arrangement of these motifs would be dependent on the energetic favorability of the various intermolecular contacts. For instance, hydrogen bonding between the amide groups could lead to the formation of centrosymmetric dimers, which could then be further organized into chains or sheets through halogen bonding and π-stacking interactions.

Polymorphism and Anhydrous/Hydrate Forms

The existence of polymorphism, where a compound can crystallize into multiple distinct crystal structures with different physical properties, is a common phenomenon in organic molecules. It is plausible that N-tetrahydrofurfuryl-4-bromo-benzamide could exhibit polymorphism, with different forms arising from variations in crystallization conditions. The identification and structural characterization of any potential polymorphs would require techniques such as X-ray diffraction.

The external shape or "habit" of a crystal is a macroscopic expression of its internal crystal structure. The crystal habit of N-tetrahydrofurfuryl-4-bromo-benzamide would be influenced by the relative growth rates of its different crystal faces, which are in turn governed by the intermolecular interactions within the crystal. Studies on its crystal morphology could provide insights into the underlying packing arrangement.

Computational Chemistry and Theoretical Characterization of N Tetrahydrofurfuryl 4 Bromo Benzamide

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic properties of molecules like N-tetrahydrofurfuryl-4-bromo-benzamide. Studies on analogous compounds, such as other substituted benzamides, frequently employ DFT methods, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, to predict molecular behavior. nih.gov

The first step in the computational analysis of N-tetrahydrofurfuryl-4-bromo-benzamide involves geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. By minimizing the forces on each atom, the equilibrium conformation is determined, providing crucial data on bond lengths, bond angles, and dihedral angles. For similar molecules, crystal structure analysis has been used to validate and compare these optimized geometric parameters. chemsrc.com The resulting optimized structure is the foundation for all subsequent property calculations.

Table 1: Predicted Geometric Parameters for N-tetrahydrofurfuryl-4-bromo-Benzamide (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C-Br | Data not available |

| Bond Angle | O=C-N | Data not available |

| Dihedral Angle | C-C-C-N | Data not available |

Note: Specific values for N-tetrahydrofurfuryl-4-bromo-benzamide are not available in published literature. This table illustrates the type of data obtained from geometry optimization.

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the frequencies at which the molecule's bonds vibrate. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging. chemscene.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of observed spectral bands to specific molecular motions. For related benzamide (B126) structures, DFT calculations have successfully correlated theoretical vibrational frequencies with experimental FT-IR and FT-Raman spectra.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A small energy gap suggests the molecule is more reactive and can undergo electronic transitions more easily. This analysis also helps in predicting the electronic absorption spectra (UV-Vis) of the compound.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: Specific values for N-tetrahydrofurfuryl-4-bromo-benzamide are not available in published literature.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate electrostatic potential values. Red regions, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack, often found around electronegative atoms like oxygen. Blue regions represent positive potential, are electron-poor, and are prone to nucleophilic attack. The MESP map for N-tetrahydrofurfuryl-4-bromo-benzamide would reveal the reactive sites, highlighting the electrophilic and nucleophilic regions and providing insight into its intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are available to study molecular properties. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide valuable comparative insights.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster. This allows for the study of much larger molecular systems. Methods like AM1, PM3, and MNDO fall into this category and can be used to quickly estimate properties of N-tetrahydrofurfuryl-4-bromo-benzamide, though typically with lower accuracy than DFT or ab initio approaches. These methods bridge the gap between highly accurate but slow ab initio calculations and very fast but less detailed molecular mechanics methods.

Reactivity Descriptors and Chemical Hardness/Softness Studies

DFT calculations provide the necessary data to compute a range of global reactivity descriptors. These descriptors quantify the chemical reactivity and stability of a molecule. Based on the HOMO and LUMO energies, properties such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) can be determined. nih.gov

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Softness (S) is the reciprocal of hardness. "Soft" molecules have small energy gaps and are more polarizable and reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for understanding the reactivity of N-tetrahydrofurfuryl-4-bromo-benzamide, predicting how it will interact with other chemical species.

Table 3: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Chemical Potential (μ) | μ = -χ | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |

Note: Specific values for N-tetrahydrofurfuryl-4-bromo-benzamide are not available in published literature.

Conformational Landscape Exploration via Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, which is the collection of all possible three-dimensional arrangements of its atoms. For a flexible molecule like N-tetrahydrofurfuryl-4-bromo-benzamide, which contains several rotatable bonds, understanding its conformational preferences is crucial as different conformers can exhibit distinct biological activities and physicochemical properties.

In a typical MD simulation, the atoms of the molecule are treated as points with mass, and their interactions are described by a force field, which is a set of mathematical functions and parameters that approximate the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

The primary goals of performing MD simulations on N-tetrahydrofurfuryl-4-bromo-benzamide would be to:

Identify stable conformers: By simulating the molecule's movement, it is possible to identify low-energy, stable conformations that are likely to be populated under physiological conditions.

Analyze conformational dynamics: MD simulations can reveal the pathways and energy barriers for transitions between different conformers, providing insights into the molecule's flexibility and how it might adapt its shape to interact with biological targets.

Study solvent effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to understand how the surrounding environment influences the conformational preferences of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for understanding electron delocalization, which plays a significant role in the stability and reactivity of molecules.

The NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. By examining the interactions between these localized orbitals, it is possible to quantify the extent of electron delocalization and identify the specific donor-acceptor interactions that contribute to it.

For N-tetrahydrofurfuryl-4-bromo-benzamide, an NBO analysis would provide valuable information about:

Hybridization and bond strengths: The analysis would detail the hybridization of each atom and the composition of each chemical bond, offering insights into their relative strengths.

Charge distribution: NBO analysis provides a more chemically intuitive picture of the atomic charges compared to other methods, helping to identify electrophilic and nucleophilic sites within the molecule.

Hyperconjugative interactions: A key feature of NBO analysis is its ability to identify and quantify hyperconjugative interactions, which are stabilizing interactions that result from the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. In N-tetrahydrofurfuryl-4-bromo-benzamide, this could include interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring or the carbonyl group.

While a specific NBO analysis for N-tetrahydrofurfuryl-4-bromo-benzamide is not available, studies on related bromobenzamide derivatives have shown significant intramolecular interactions. For example, in 2-bromobenzamide, quantum chemical calculations have been used to analyze the molecular structure and vibrational spectra, providing insights into the electronic effects of the substituents on the benzamide core.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are not only valuable for aiding in the interpretation of experimental spectra but can also be used to predict the spectra of novel or yet-to-be-synthesized compounds.

The prediction of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

The calculation of IR frequencies involves determining the vibrational modes of the molecule. This is achieved by first optimizing the molecular geometry to find a stable, low-energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

For N-tetrahydrofurfuryl-4-bromo-benzamide, theoretical predictions of its ¹H and ¹³C NMR spectra and its IR spectrum would be invaluable for its structural characterization. While specific predicted data for this molecule is not available, the following tables provide an example of theoretically predicted spectroscopic data for a related, simpler molecule, 4-Bromobenzamide (B181206) , to illustrate the type of information that can be obtained. These calculations are typically performed using density functional theory (DFT) methods.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromobenzamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 132.5 |

| C2 | 7.85 | 130.1 |

| C3 | 7.65 | 132.0 |

| C4 | - | 126.8 |

| C5 | 7.65 | 132.0 |

| C6 | 7.85 | 130.1 |

| C=O | - | 168.2 |

| NH₂ | 7.5 (broad) | - |

Note: These are illustrative values and can vary depending on the computational method and basis set used.

Table 2: Predicted Major IR Vibrational Frequencies for 4-Bromobenzamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch (asymmetric) | 3530 | Amide N-H stretching |

| N-H stretch (symmetric) | 3415 | Amide N-H stretching |

| C=O stretch | 1685 | Amide I band |

| N-H bend | 1620 | Amide II band |

| C-N stretch | 1405 | Amide III band |

| C-Br stretch | 650 | Aromatic C-Br stretching |

Note: These are illustrative values and are typically scaled to better match experimental data.

Chemical Transformations and Advanced Derivatization of N Tetrahydrofurfuryl 4 Bromo Benzamide

Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide bond, while generally stable, offers opportunities for selective transformations under specific conditions, enabling the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amides like N-tetrahydrofurfuryl-4-bromo-benzamide introduces a tertiary amide functionality, which can significantly alter the molecule's steric and electronic properties. Traditional methods for N-alkylation involve the deprotonation of the amide with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. researchgate.net More contemporary and milder approaches utilize phase-transfer catalysts or metal-based catalysts to facilitate the reaction under less stringent conditions. researchgate.netresearchgate.net For instance, cobalt-nanocatalysts have been employed for the N-alkylation of benzamides with alcohols, offering a green and efficient alternative. researchgate.net

N-acylation, the introduction of an acyl group to the amide nitrogen, can be achieved using acyl chlorides or anhydrides in the presence of a base. This transformation leads to the formation of N-acylamides, which can serve as activated intermediates for further synthetic manipulations.

Table 1: Representative N-Alkylation and N-Acylation Reactions of N-tetrahydrofurfuryl-4-bromo-Benzamide

| Reagent/Catalyst | Reaction Type | Product | Potential Yield |

| Sodium Hydride, Methyl Iodide | N-Alkylation | N-methyl-N-tetrahydrofurfuryl-4-bromo-benzamide | Good to Excellent |

| Benzyl Bromide, K₃PO₄ | N-Alkylation | N-benzyl-N-tetrahydrofurfuryl-4-bromo-benzamide | Moderate to Good |

| Acetyl Chloride, Pyridine (B92270) | N-Acylation | N-acetyl-N-tetrahydrofurfuryl-4-bromo-benzamide | Good |

Hydrolysis and Transamidation Reactions

The hydrolysis of the amide bond in N-tetrahydrofurfuryl-4-bromo-benzamide to yield 4-bromobenzoic acid and tetrahydrofurfurylamine (B43090) can be achieved under acidic or basic conditions. Alkaline hydrolysis of secondary amides is often accomplished using a strong base like sodium hydroxide (B78521) in a suitable solvent mixture, such as methanol/dichloromethane (B109758) or methanol/dioxane. nih.gov

Transamidation, the exchange of the amine moiety of an amide, represents a powerful tool for diversifying the amide structure without proceeding through the carboxylic acid. This reaction can be challenging for stable secondary amides but has been accomplished using various catalytic systems. Nickel-catalyzed methods have shown promise in enabling the transamidation of secondary amides under relatively mild conditions. Metal-free approaches have also been developed, often requiring activation of the amide bond to facilitate nucleophilic attack by the incoming amine.

Transformations Involving the 4-Bromo-Phenyl Ring

The 4-bromo-phenyl group is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for significant structural elaboration.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the phenyl ring makes N-tetrahydrofurfuryl-4-bromo-benzamide an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds and is tolerant of a broad range of functional groups.

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful method for the vinylation of aryl halides.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 2: Exemplary Cross-Coupling Reactions of N-tetrahydrofurfuryl-4-bromo-Benzamide

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | N-tetrahydrofurfuryl-4-phenyl-benzamide |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | N-tetrahydrofurfuryl-4-styryl-benzamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | N-tetrahydrofurfuryl-4-(phenylethynyl)-benzamide |

Nucleophilic Aromatic Substitution (SNAr) Strategies

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of strongly electron-withdrawing groups ortho or para to the halogen can facilitate this reaction. In the case of N-tetrahydrofurfuryl-4-bromo-benzamide, the amide group itself is not sufficiently activating to promote SNAr under standard conditions. However, derivatization of the aromatic ring with additional electron-withdrawing substituents could render it susceptible to nucleophilic attack by alkoxides, amines, or thiolates.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange offers a powerful method for converting the aryl bromide into a highly reactive organometallic intermediate. Reaction of N-tetrahydrofurfuryl-4-bromo-benzamide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate the corresponding 4-lithio-N-tetrahydrofurfuryl-benzamide. This potent nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 4-position of the phenyl ring.

Table 3: Potential Products from Metal-Halogen Exchange and Quenching

| Quenching Electrophile | Functional Group Introduced | Product |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 4-(N-tetrahydrofurfurylcarbamoyl)benzoic acid |

| Dimethylformamide (DMF) | Aldehyde | 4-formyl-N-tetrahydrofurfuryl-benzamide |

| Acetone | Tertiary Alcohol | 4-(2-hydroxypropan-2-yl)-N-tetrahydrofurfuryl-benzamide |

Modifications of the Tetrahydrofurfuryl Ring

The tetrahydrofuran (B95107) (THF) ring in N-tetrahydrofurfuryl-4-bromo-benzamide is a key target for structural modification to influence the molecule's polarity, conformational flexibility, and interaction with biological systems. Key transformations include ring-opening reactions and the introduction of new functional groups onto the heterocyclic scaffold.

Ring Opening Reactions

The ether linkage within the tetrahydrofurfuryl ring is susceptible to cleavage under various conditions, leading to linear derivatives with new functionalities. These ring-opening reactions can be strategically employed to transform the cyclic ether into a diol or other bifunctional structures.

One common approach involves treatment with strong acids, often in the presence of a nucleophile. For instance, reaction with hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the opening of the THF ring to form a 1,4-dihalobutoxy derivative. More controlled ring-opening can be achieved using Lewis acids, which can catalyze the reaction under milder conditions. nih.gov The regioselectivity of the ring opening can be influenced by the nature of the catalyst and the reaction conditions.

Another strategy for ring-opening involves reductive cleavage. Catalytic hydrogenation using specific catalysts, such as those based on iridium or cobalt, has been shown to be effective in opening the furan (B31954) ring, particularly in related systems like furfural (B47365) and tetrahydrofurfuryl alcohol. researchgate.net This process can lead to the formation of diol derivatives. The conditions for these reactions, including catalyst choice, hydrogen pressure, and temperature, are critical for achieving high yields and selectivity.

The table below summarizes potential ring-opening reactions of the tetrahydrofurfuryl moiety, based on established chemical principles for similar ether-containing compounds.

| Reagent/Catalyst | Product Type | Potential Reaction Conditions |

| HBr / Heat | 1,4-Dihalobutoxy derivative | Reflux in concentrated HBr |

| Lewis Acid (e.g., BBr₃) | Halohydrin or diol | -78 °C to room temperature in CH₂Cl₂ |

| H₂ / Ir-based catalyst | Diol derivative | High pressure H₂, elevated temperature |

This table presents hypothetical reaction outcomes based on known chemical transformations of tetrahydrofuran and its derivatives.

Functionalization of the Tetrahydrofuran Ring

Introducing functional groups onto the saturated tetrahydrofuran ring can significantly alter the physicochemical properties of the parent molecule. While the C-H bonds of the THF ring are generally unreactive, modern synthetic methods offer pathways for their functionalization.

One approach involves radical-mediated reactions. For example, radical halogenation can introduce a bromine or chlorine atom onto the THF ring, which can then serve as a handle for further nucleophilic substitution reactions. Photochemical methods or the use of radical initiators like AIBN are typically employed.

Oxidative methods can also be used to introduce hydroxyl or carbonyl groups. Directed C-H oxidation using transition metal catalysts is a powerful tool for selective functionalization. The position of the newly introduced functional group is often directed by the existing amide group, which can coordinate to the metal catalyst.

Furthermore, deprotonation of a C-H bond adjacent to the oxygen atom using a strong base, followed by reaction with an electrophile, can lead to functionalization at the 2-position of the THF ring. The stability of the resulting α-alkoxy carbanion is a key factor in the success of this approach.

The following table outlines potential strategies for the functionalization of the tetrahydrofuran ring.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Position |

| Radical Halogenation | NBS, light | Bromo | C2, C3, C4, or C5 |

| C-H Oxidation | Ru or Rh catalyst | Hydroxyl/Carbonyl | Directed by amide |

| Deprotonation/Alkylation | n-BuLi, then R-X | Alkyl | C2 |

This table illustrates plausible functionalization strategies based on established reactivity of saturated heterocycles.

Stereoselective Syntheses of Derivatives

The tetrahydrofurfuryl group contains a stereocenter at the point of attachment to the amide nitrogen. Furthermore, functionalization of the THF ring can introduce additional stereocenters. The stereoselective synthesis of derivatives is therefore of significant interest, as different stereoisomers can exhibit distinct biological activities and physical properties.

The synthesis of enantiomerically pure derivatives can be achieved by starting with an enantiomerically pure tetrahydrofurfurylamine. Chiral resolution of racemic tetrahydrofurfurylamine or asymmetric synthesis of this starting material are common approaches.

For the introduction of new stereocenters on the THF ring, stereoselective methods are employed. For instance, asymmetric dihydroxylation or epoxidation of an unsaturated precursor, followed by cyclization, can lead to the formation of tetrahydrofuran derivatives with controlled stereochemistry. nih.gov Several catalytic enantioselective methods have been developed for the synthesis of substituted tetrahydrofurans. chemistryviews.orgresearchgate.net These methods often utilize chiral catalysts to control the facial selectivity of the reaction.

One notable strategy involves the sequential Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which can provide access to highly substituted tetrahydrofurans with excellent enantioselectivity. chemistryviews.org Adapting such methodologies to precursors of N-tetrahydrofurfuryl-4-bromo-benzamide could allow for the synthesis of a diverse library of stereochemically defined derivatives.

Design and Synthesis of Analogs for Structure-Property Relationship Studies

The systematic design and synthesis of analogs of N-tetrahydrofurfuryl-4-bromo-benzamide are essential for establishing robust structure-property relationships. These studies are critical for optimizing the desired characteristics of the molecule, whether for materials science applications or as probes for biological systems. tandfonline.comtandfonline.comnih.govresearchgate.net

Analog design can focus on several key structural features:

Modification of the 4-Bromo-Benzoyl Moiety: The bromine atom can be replaced with other halogens (F, Cl, I) or a variety of other substituents (e.g., nitro, cyano, alkyl, alkoxy) to modulate the electronic properties of the aromatic ring. The bromine also serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of aryl, vinyl, or alkynyl groups.

Variation of the Amide Linker: The amide bond itself can be modified, for instance, by N-alkylation or by replacing it with a bioisosteric group such as a sulfonamide or a reversed amide. These changes can affect the hydrogen bonding capacity and conformational rigidity of the molecule.

Systematic Alteration of the Tetrahydrofurfuryl Ring: As discussed in section 6.3, modifications to the THF ring, including ring-opening and functionalization, provide a rich source of structural diversity. Additionally, replacing the tetrahydrofurfuryl group with other cyclic or acyclic amines can provide insights into the importance of this specific moiety for the observed properties.

The synthesis of these analogs generally follows standard amide coupling procedures, where a suitably substituted benzoic acid or its activated derivative is reacted with the corresponding amine. nanobioletters.com The following table provides examples of analog design strategies.

| Analog Type | Rationale for Modification | Example Synthetic Precursors |

| Phenyl Ring Substitution | Modulate electronics and steric bulk | 4-Chlorobenzoic acid, 4-Methylbenzoic acid |

| Amide Linker Modification | Alter H-bonding and conformation | N-Methyl-tetrahydrofurfurylamine |

| Amine Moiety Variation | Probe importance of the THF ring | Cyclopentylamine, Pyrrolidinemethanol |

This table provides illustrative examples of how analogs could be designed and synthesized to probe structure-property relationships.

By systematically synthesizing and evaluating these diverse analogs, a comprehensive understanding of the relationship between the molecular structure of N-tetrahydrofurfuryl-4-bromo-benzamide and its properties can be established. This knowledge is invaluable for the rational design of new molecules with enhanced performance characteristics.

Advanced Analytical Methodologies in Research on N Tetrahydrofurfuryl 4 Bromo Benzamide

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are fundamental in assessing the purity of N-tetrahydrofurfuryl-4-bromo-benzamide and for its isolation. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of N-tetrahydrofurfuryl-4-bromo-benzamide. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance.

A gradient elution method, where the proportion of the organic solvent is gradually increased, is often employed to ensure the separation of the main compound from any impurities, which may have a wide range of polarities. The retention time of the main peak provides a qualitative identifier, while the peak area allows for quantitative determination of purity.

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like N-tetrahydrofurfuryl-4-bromo-benzamide. The NIST WebBook provides specific GC data for this compound, indicating its successful analysis using this method. nist.gov A capillary column with a non-polar stationary phase is typically used. nist.gov The sample, dissolved in a suitable solvent, is injected into a heated inlet, where it vaporizes and is carried by an inert gas through the column. Separation is based on the compound's boiling point and its interaction with the stationary phase.

GC Parameters for N-tetrahydrofurfuryl-4-bromo-benzamide Analysis: nist.gov

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | 5% Phenyl methyl siloxane |

| Column Length | 30 m |

| Column Diameter | 0.19 mm |

| Temperature Program | 50°C to 120°C at 5°C/min; 120°C to 290°C at 12°C/min |

| Retention Index (I) | 2122 |

| Reference | Zaikin, 2003 |

Chiral Chromatography for Enantiomeric Purity

Due to the presence of a chiral center in the tetrahydrofurfuryl moiety, N-tetrahydrofurfuryl-4-bromo-benzamide can exist as enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical research, where different enantiomers can have distinct pharmacological activities.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral amides. nih.gov Supercritical fluid chromatography (SFC) is also a valuable technique for chiral separations of amides, often providing faster and more efficient separations than HPLC. nih.gov The choice of the mobile phase, typically a mixture of a supercritical fluid like carbon dioxide and an alcohol modifier, is critical for achieving optimal separation.

Illustrative Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralcel OD-H or Chiralpak IC |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

Hyphenated Techniques for Complex Mixture Analysis (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information.

LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is invaluable for identifying impurities and degradation products in N-tetrahydrofurfuryl-4-bromo-benzamide samples. The mass spectrometer provides the molecular weight of the eluting compounds and, through fragmentation analysis (MS/MS), can offer structural elucidation.